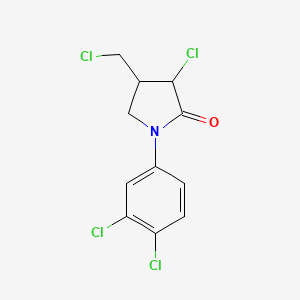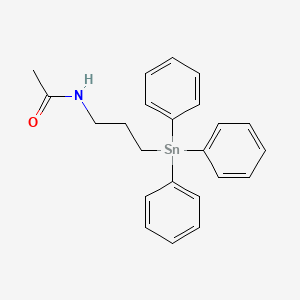
N-(3-triphenylstannylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-triphenylstannylpropyl)acetamide is an organotin compound characterized by the presence of a triphenylstannyl group attached to a propyl chain, which is further connected to an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-triphenylstannylpropyl)acetamide typically involves the reaction of triphenyltin chloride with a suitable propylamine derivative, followed by acylation with acetic anhydride or acetyl chloride. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of organotin compounds.
化学反应分析
Types of Reactions
N-(3-triphenylstannylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form simpler organotin derivatives.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
Oxidation: Tin oxides and other oxidized derivatives.
Reduction: Simpler organotin compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N-(3-triphenylstannylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
作用机制
The mechanism of action of N-(3-triphenylstannylpropyl)acetamide involves its interaction with molecular targets through the stannyl group. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor in its activity .
相似化合物的比较
Similar Compounds
N-(3-triphenylstannylpropyl)amine: Similar structure but with an amine group instead of an acetamide group.
Triphenyltin chloride: A precursor in the synthesis of N-(3-triphenylstannylpropyl)acetamide.
N-(3-triphenylstannylpropyl)ethanamide: Similar structure with an ethanamide group instead of an acetamide group
Uniqueness
This compound is unique due to its specific combination of a triphenylstannyl group with an acetamide group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
59409-78-8 |
|---|---|
分子式 |
C23H25NOSn |
分子量 |
450.2 g/mol |
IUPAC 名称 |
N-(3-triphenylstannylpropyl)acetamide |
InChI |
InChI=1S/3C6H5.C5H10NO.Sn/c3*1-2-4-6-5-3-1;1-3-4-6-5(2)7;/h3*1-5H;1,3-4H2,2H3,(H,6,7); |
InChI 键 |
ZEQVPUBIRCVWAJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)
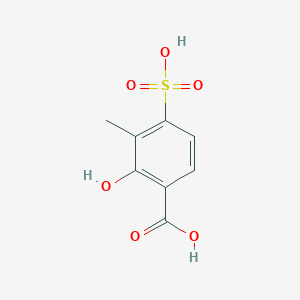
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
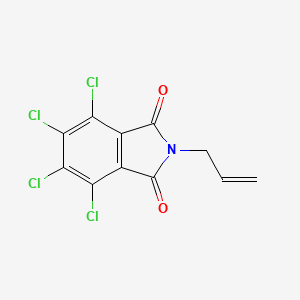
![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)

![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)

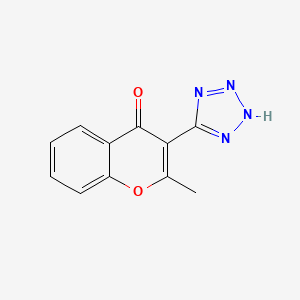

![4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14596467.png)
